

Spectroscopic Profile of 4-Acryloylmorpholine: A Technical Guide

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Compound of Interest

Compound Name: 4-Acryloylmorpholine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of the **4-Acryloylmorpholine** (4-AM) monomer. **4-Acryloylmorpholine** is a versatile monomer utilized in the synthesis of polymers for a range of applications, including hydrogels for drug delivery and biocompatible materials. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and the analysis of its polymerization kinetics.

Molecular Structure and Properties

4-Acryloylmorpholine ($C_7H_{11}NO_2$) is a derivative of morpholine and acrylic acid, combining the hydrophilic nature of the morpholine ring with the reactive vinyl group of the acryloyl moiety. [1] This unique structure confers its solubility in water and many organic solvents, making it a valuable component in polymer chemistry. [2][3]

Key Properties:

- CAS Number: 5117-12-4 [1][2]
- Molecular Weight: 141.17 g/mol [1][2]
- Appearance: Colorless to pale yellow liquid [2][4][5]
- Boiling Point: 158°C at 50 mmHg [2][3]

- Density: 1.122 g/mL at 25°C[2][3]

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **4-Acryloylmorpholine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **4-Acryloylmorpholine**.

Table 1: ¹H NMR Spectroscopic Data for **4-Acryloylmorpholine**[2][3]

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
6.57	dd	16.7, 10.6	Vinyl CH
6.29	dd	16.7, 1.9	Vinyl CH ₂ (trans)
5.72	dd	10.6, 1.9	Vinyl CH ₂ (cis)
3.51-3.73	m	-	Morpholine N-CH ₂ and O-CH ₂

Table 2: ¹³C NMR Spectroscopic Data for **4-Acryloylmorpholine**[2][3]

Chemical Shift (δ, ppm)	Assignment
164.92	Carbonyl C=O
127.69	Vinyl CH
126.64	Vinyl CH ₂
66.22	Morpholine O-CH ₂
45.66, 41.74	Morpholine N-CH ₂

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the **4-Acryloylmorpholine** molecule.

Table 3: FT-IR Spectroscopic Data for **4-Acryloylmorpholine**[\[2\]](#)[\[3\]](#)

Wavenumber (cm ⁻¹)	Assignment
2857	C-H stretch (aliphatic)
1647	C=O stretch (amide)
1612	C=C stretch (vinyl)
1439	CH ₂ scissoring
1263, 1238	C-N stretch
1115	C-O-C stretch (ether)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **4-Acryloylmorpholine**.

Table 4: Mass Spectrometry Data for **4-Acryloylmorpholine**[\[2\]](#)[\[3\]](#)

m/z	Relative Intensity (%)	Assignment
141	36	[M] ⁺ (Molecular ion)
126	58	[M - CH ₃] ⁺
112	22	[M - C ₂ H ₅] ⁺
86	72	[M - C ₃ H ₃ O] ⁺
56	86	[C ₃ H ₄ O] ⁺
55	100	[C ₃ H ₃ O] ⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly relevant for applications involving photopolymerization.^[1] In such processes, **4-Acryloylmorpholine** is often part of a photoreactive resin, and its UV-Vis spectrum helps in determining the appropriate photoinitiator and curing conditions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of **4-Acryloylmorpholine**.

NMR Spectroscopy (^1H and ^{13}C)

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-Acryloylmorpholine** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , D_2O) in a standard 5 mm NMR tube. The use of deuterated solvents is crucial to avoid large solvent signals that would obscure the analyte's signals.
- **Instrument Setup:**
 - Place the NMR tube in the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity, which is essential for high-resolution spectra.
- **^1H NMR Acquisition:**
 - Acquire the spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
 - A larger number of scans is usually required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of different protons.

FT-IR Spectroscopy

Objective: To identify the functional groups present in **4-Acryloylmorpholine**.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond, germanium) is clean.
 - Place a small drop of liquid **4-Acryloylmorpholine** directly onto the crystal.
- Instrument Setup:
 - Select the desired spectral range (e.g., 4000 to 400 cm^{-1}).

- Set the resolution (e.g., 4 cm^{-1}).
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
 - Acquire the sample spectrum. Averaging multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
- Spectral Interpretation:
 - Identify characteristic absorption bands corresponding to specific functional groups by comparing the peak positions to correlation charts.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of **4-Acryloylmorpholine**.

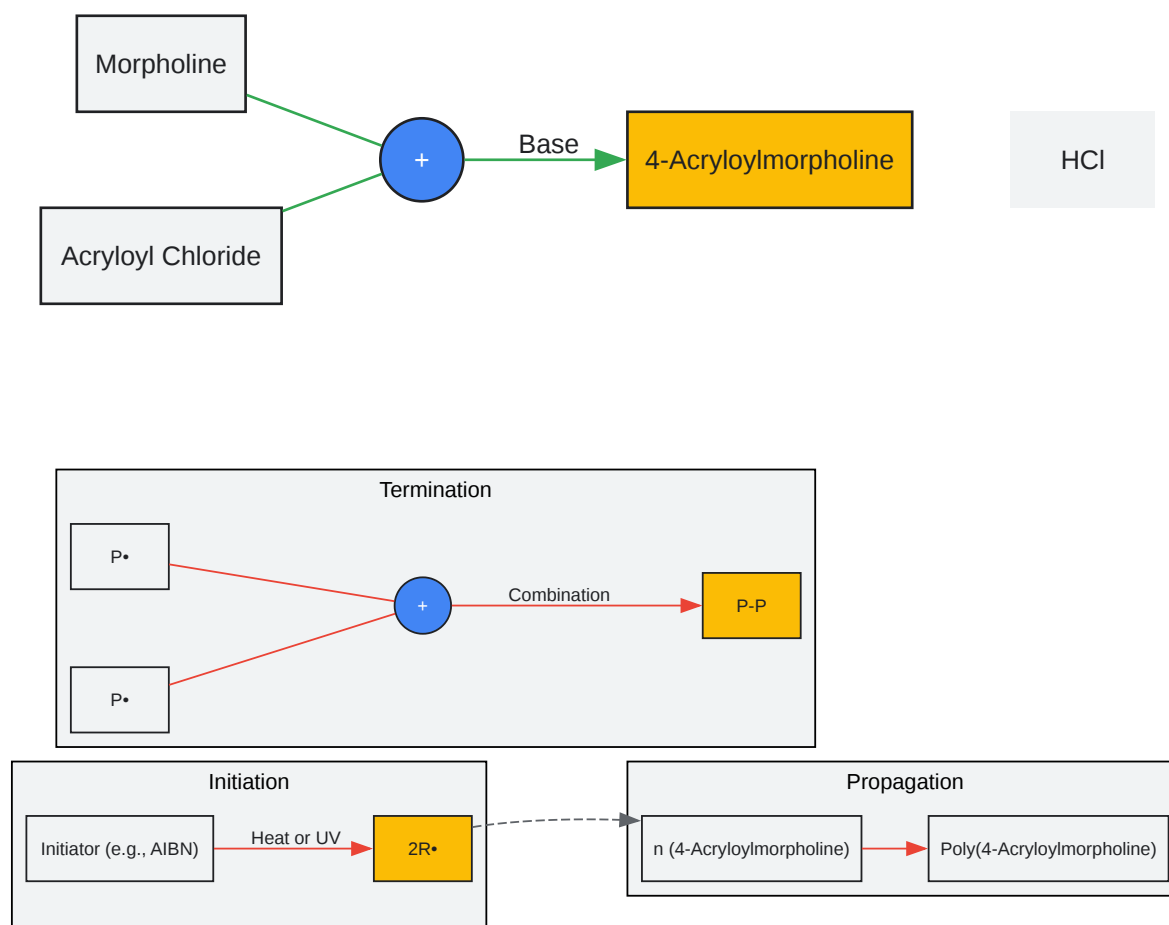
Methodology:

- Sample Preparation:
 - Prepare a dilute solution of **4-Acryloylmorpholine** in a suitable volatile solvent (e.g., acetonitrile, methanol).
- Instrument Setup:
 - Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
 - Calibrate the mass analyzer using a known standard.
- Data Acquisition:
 - Introduce the sample into the mass spectrometer.
 - Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-200).

- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$ or $[M+H]^+$).
 - Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information.

Synthesis and Polymerization Pathways

Diagrams illustrating the synthesis and polymerization of **4-Acryloylmorpholine** are provided below.



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References

- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Liquid Samples : Shimadzu (Europe) [shimadzu.eu]
- 3. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
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